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Executive Summary
PF-04620110 is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1),

an enzyme crucial for the final step of triglyceride synthesis. Developed by Pfizer, this

compound has been investigated for its potential to modulate lipid metabolism, with

implications for metabolic diseases such as obesity and type 2 diabetes. This technical guide

provides a comprehensive overview of the effects of PF-04620110 on lipid metabolism,

summarizing key preclinical and clinical findings. It details the mechanism of action, presents

available quantitative data, outlines relevant experimental protocols, and visualizes the core

signaling pathway. While specific quantitative outcomes from clinical trials are not publicly

detailed, this guide consolidates the existing knowledge to inform further research and

development in this area.

Mechanism of Action: DGAT1 Inhibition
PF-04620110 exerts its effects on lipid metabolism by specifically inhibiting the enzyme

Diacylglycerol Acyltransferase-1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in

the triglyceride biosynthesis pathway, which involves the esterification of diacylglycerol (DAG)

with a fatty acyl-CoA to form a triglyceride (TAG).[1][2] By blocking this step, PF-04620110
effectively reduces the synthesis of new triglycerides.
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DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption

and re-esterification of dietary fats into triglycerides for packaging into chylomicrons. It is also

present in other tissues, including the liver and adipose tissue, where it contributes to

triglyceride storage. The inhibition of DGAT1 is therefore expected to primarily impact

postprandial (after a meal) triglyceride levels by limiting the absorption of dietary fats.

PF-04620110 is a highly selective inhibitor of DGAT1, with a reported in vitro 50% inhibitory

concentration (IC50) of 19 nM.[3][4] This high selectivity minimizes off-target effects and

underscores its targeted mechanism of action.

Preclinical and Clinical Data on Lipid Metabolism
Preclinical Studies
Preclinical investigations in rodent models have demonstrated the potent effects of PF-
04620110 on lipid metabolism. The primary outcome observed was a significant reduction in

plasma triglyceride levels, particularly following a lipid challenge.

Table 1: Preclinical Efficacy of PF-04620110 in a Rat Oral Lipid Tolerance Test[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/24900321/
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose of PF-
04620110

Route of
Administration

Challenge Key Finding

0.1 mg/kg Oral Corn oil bolus

Statistically significant

reduction in plasma

triglyceride excursion

at 2 hours post-

challenge.

1 mg/kg Oral Corn oil bolus

Statistically significant

reduction in plasma

triglyceride excursion

at 2 hours post-

challenge.

10 mg/kg Oral Corn oil bolus

Statistically significant

reduction in plasma

triglyceride excursion

at 2 hours post-

challenge.

Clinical Studies
PF-04620110 has been evaluated in Phase I clinical trials in healthy, overweight, and obese

volunteers to assess its safety, tolerability, and pharmacokinetic profile. Two key studies are:

NCT00799006 (Study B0961001): A Single Dose Study of PF-04620110 in Overweight and

Obese, Otherwise Healthy Volunteers.[5]

NCT00959426 (Study B0961002): A Multiple Dose Study of PF-04620110 in Overweight and

Obese, Otherwise Healthy Volunteers.[5]

While the primary endpoint of these studies was safety, they also explored the

pharmacodynamic effects on lipid metabolism.[5] Publicly available data from these trials are

limited regarding specific quantitative changes in lipid profiles. However, the studies assessed

the effects of a range of oral doses of PF-04620110.

Table 2: Overview of PF-04620110 Phase I Clinical Trials[5]
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Clinical Trial
Identifier

Study Title
Doses of PF-
04620110 Tested

Key Lipid-Related
Outcome Measures

NCT00799006

(B0961001)

A Single Dose Study

of PF-04620110 in

Overweight and

Obese, Otherwise

Healthy Volunteers

0.3, 1, 3, 7, 10, and 21

mg

Postprandial

triglyceride levels

following a high-fat

meal

NCT00959426

(B0961002)

A Multiple Dose Study

of PF-04620110 in

Overweight and

Obese, Otherwise

Healthy Volunteers

5, 10, and 14 mg

(daily)

Changes in fasting

and postprandial lipid

profiles (triglycerides,

LDL, HDL, free fatty

acids)

Although specific percentage reductions in triglycerides, LDL, HDL, and free fatty acids are not

detailed in the available literature, the progression of PF-04620110 to these clinical trials was

based on its demonstrated ability to reduce plasma triglyceride levels in preclinical models.[3]

[4]

Signaling Pathways and Experimental Workflows
DGAT1 Signaling Pathway and Inhibition by PF-
04620110
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and the

point of intervention for PF-04620110.
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DGAT1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow for Preclinical Oral Lipid
Tolerance Test
The following diagram outlines a typical workflow for an oral lipid tolerance test in a preclinical

rodent model to evaluate the efficacy of a DGAT1 inhibitor like PF-04620110.
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Workflow of a preclinical oral lipid tolerance test.

Detailed Experimental Protocols
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In Vitro DGAT1 Enzyme Activity Assay (Representative
Protocol)
This protocol describes a common method to assess the inhibitory activity of a compound on

DGAT1 in vitro.

Objective: To determine the IC50 value of PF-04620110 against human DGAT1.

Materials:

Human DGAT1 enzyme (recombinant or from microsomal preparations)

1,2-Dioleoyl-sn-glycerol (DAG)

[14C]-Oleoyl-CoA (radiolabeled substrate)

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 10 mM MgCl2, and 1

mg/mL bovine serum albumin)

PF-04620110 in a suitable solvent (e.g., DMSO)

Scintillation cocktail

Thin-layer chromatography (TLC) plates

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

Prepare serial dilutions of PF-04620110 in the assay buffer.

In a reaction tube, add the DGAT1 enzyme preparation, the test compound (or vehicle

control), and DAG.

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.
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Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

Stop the reaction by adding a solution of isopropanol:heptane:water.

Extract the lipids by vortexing and centrifugation.

Spot the lipid extract onto a TLC plate and develop the chromatogram.

Visualize the radiolabeled triglyceride spots using autoradiography or a phosphorimager.

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a

scintillation counter.

Calculate the percentage of inhibition for each concentration of PF-04620110 and determine

the IC50 value.

In Vivo Oral Lipid Tolerance Test in Rodents
(Representative Protocol)
This protocol outlines a standard procedure for an oral lipid tolerance test in rats to evaluate

the in vivo efficacy of PF-04620110.

Objective: To assess the effect of PF-04620110 on postprandial triglyceride levels in rats.

Materials:

Male Sprague-Dawley rats

PF-04620110

Vehicle (e.g., 0.5% methylcellulose)

Corn oil (or other lipid source)

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Triglyceride assay kit
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Procedure:

Fast the rats overnight (approximately 16 hours) with free access to water.

Randomly assign the rats to different treatment groups (vehicle control and various doses of

PF-04620110).

Administer the vehicle or PF-04620110 orally (p.o.) by gavage.

After a set time (e.g., 30-60 minutes), collect a baseline blood sample (t=0).

Administer an oral bolus of corn oil (e.g., 5 mL/kg) to all rats.

Collect blood samples at specified time points after the lipid challenge (e.g., 1, 2, 4, and 6

hours).

Process the blood samples to obtain plasma.

Measure the triglyceride concentrations in the plasma samples using a commercial assay kit.

Plot the plasma triglyceride concentration over time for each treatment group.

Calculate the area under the curve (AUC) for the triglyceride excursion and compare the

values between the PF-04620110-treated groups and the vehicle control group.

Human Oral Fat Tolerance Test (Representative
Protocol)
This protocol describes a general approach for conducting an oral fat tolerance test in a clinical

setting to evaluate the effect of a drug like PF-04620110 on postprandial lipemia.

Objective: To determine the impact of PF-04620110 on the postprandial triglyceride response in

human subjects.

Materials:

Standardized high-fat meal (e.g., a liquid meal with a defined composition of fat,

carbohydrate, and protein)
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PF-04620110 or placebo capsules

Blood collection supplies

Equipment for lipid profile analysis (triglycerides, LDL, HDL, free fatty acids)

Procedure:

Subjects fast overnight for at least 12 hours.

A baseline blood sample is collected.

Subjects ingest the investigational product (PF-04620110 or placebo).

After a specified time (e.g., 60 minutes), subjects consume the standardized high-fat meal

within a set timeframe (e.g., 15 minutes).

Serial blood samples are collected at regular intervals for up to 8 hours post-meal (e.g.,

every hour).

Plasma or serum is separated from the blood samples.

A full lipid profile (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides, and free

fatty acids) is determined for each time point.

The postprandial lipid curves are plotted, and parameters such as the peak concentration

(Cmax), time to peak concentration (Tmax), and the incremental area under the curve

(iAUC) are calculated and compared between the treatment and placebo groups.

Lipidomic Analysis using Mass Spectrometry (General
Overview)
Lipidomic analysis provides a comprehensive profile of the different lipid species in a biological

sample.

Objective: To identify and quantify changes in the lipidome of plasma samples from subjects

treated with PF-04620110.
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Methodology:

Lipid Extraction: Lipids are extracted from plasma samples using a solvent system, such as

a mixture of chloroform and methanol (Folch or Bligh-Dyer methods).

Chromatographic Separation: The extracted lipids are separated based on their

physicochemical properties using liquid chromatography (LC), often ultra-high-performance

liquid chromatography (UHPLC) for better resolution.

Mass Spectrometry (MS) Analysis: The separated lipids are ionized (e.g., by electrospray

ionization - ESI) and detected by a mass spectrometer. High-resolution mass spectrometers

(e.g., Orbitrap or Q-TOF) are commonly used to accurately determine the mass-to-charge

ratio (m/z) of the lipid molecules.

Tandem Mass Spectrometry (MS/MS): For structural elucidation, precursor ions are

fragmented, and the resulting fragment ions are analyzed to identify the specific fatty acid

chains and their positions on the glycerol backbone.

Data Analysis: The raw data is processed using specialized software to identify and quantify

individual lipid species by comparing the experimental data to lipid databases. Statistical

analysis is then performed to identify significant differences in the lipid profiles between the

PF-04620110 and placebo groups.

Conclusion
PF-04620110 is a potent and selective DGAT1 inhibitor that has demonstrated a clear effect on

lipid metabolism, primarily by reducing triglyceride synthesis and absorption. Preclinical studies

have consistently shown its ability to lower postprandial triglyceride levels. While detailed

quantitative data from its Phase I clinical trials are not publicly available, the progression to

human studies indicates a promising preclinical profile. The experimental protocols and

signaling pathway diagrams provided in this guide offer a foundational understanding for

researchers and drug development professionals working on DGAT1 inhibitors and the broader

field of lipid metabolism. Further disclosure of clinical trial data would be invaluable for a more

complete assessment of the therapeutic potential of PF-04620110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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